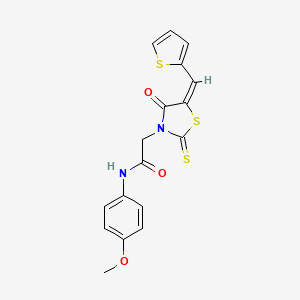

(E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

BenchChem offers high-quality (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c1-22-12-6-4-11(5-7-12)18-15(20)10-19-16(21)14(25-17(19)23)9-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRIJDBCKNRQRX-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide , a derivative of thiazolidinone, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characterization, and various biological activities supported by recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with a suitable thiophenyl derivative. The resulting product can be characterized using various techniques such as:

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR)

- High-Resolution Mass Spectrometry (HR-MS)

These methods confirm the structural integrity and purity of the synthesized compound, which displays an E configuration at the C=C bond and specific dihedral angles between the phenyl rings .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against a variety of cancer cell lines. The National Cancer Institute's protocols were employed to assess its efficacy. The results indicated that while the compound exhibited some cytotoxic effects, it was predominantly low in activity against most tested lines, with slight sensitivity observed in leukemia cell lines .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Various derivatives of thiazolidinones have shown significant activity against bacterial strains, suggesting that similar mechanisms may be at play in this compound. The presence of the thiazolidinone scaffold is often linked to enhanced antimicrobial action .

Anti-diabetic Activity

Compounds with thiazolidinone structures are known for their anti-diabetic properties. Research indicates that derivatives like this one may exhibit inhibitory effects on glucose metabolism pathways, thereby contributing to their potential use in diabetes management .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest possible anti-inflammatory and analgesic activities, which have been documented in related thiazolidinone compounds. These effects are attributed to their ability to inhibit pro-inflammatory mediators and pain pathways .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of similar compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Hsieh et al. (2012) | Thiazolidinone derivatives | Anti-diabetic | Showed significant glucose-lowering effects |

| Rani et al. (2014) | Phenoxy-N-arylacetamides | Antimicrobial | Effective against multiple bacterial strains |

| Berest et al. (2011) | Various thiazolidinones | Anticancer | Notable cytotoxicity against several cancer cell lines |

These studies collectively highlight the diverse pharmacological potential of compounds within this chemical class.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves the reaction of 4-methoxyphenyl acetamide with thiophenes and thiazolidinone derivatives. The structure has been confirmed through various spectroscopic methods including IR, NMR, and X-ray crystallography, which reveal the presence of intramolecular hydrogen bonds and specific dihedral angles between phenyl rings that contribute to its stability and reactivity .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing thiadiazole and thiazolidinone moieties. The compound has shown promising results against various cancer cell lines:

- Mechanism of Action : The compound appears to inhibit key cellular processes involved in tumor growth, including DNA replication and cell division. This is attributed to its ability to interact with essential enzymes like dihydrofolate reductase, which plays a critical role in nucleotide synthesis .

- Case Studies : In vitro studies have indicated that (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values observed in these studies suggest that the compound could serve as a lead for further development in anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- In Vitro Studies : It has been tested against various bacterial strains and fungi. Results indicate that it possesses notable inhibitory effects, making it a candidate for further exploration as an antimicrobial agent.

Pharmacological Insights

The pharmacological profile of (E)-N-(4-methoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suggests multiple mechanisms contributing to its biological effects:

- Antioxidant Activity : The presence of thiophenes is linked to antioxidant properties, which may enhance the compound's therapeutic efficacy by reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some derivatives containing similar structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Data Summary

| Application | Activity Type | Target Cells/Organisms | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | HepG2, A549 | Varies (1.9–7.52 µg/mL) |

| Antimicrobial | Bacterial/Fungal Inhibition | Various strains | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.